Structural Differentiation: A Fully Methylated Core Versus Mono-Substituted Analogs
3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine is structurally unique as the fully methylated derivative on the triazolopyridine core. In contrast, commonly available analogs are mono-substituted, such as 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1004-65-5) and 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-10-2) . This fundamental difference in substitution pattern is a primary driver of divergent properties and activities.
| Evidence Dimension | Number of methyl substituents on the [1,2,4]triazolo[4,3-a]pyridine core |
|---|---|
| Target Compound Data | 3 methyl groups (at positions 3, 5, and 7) |
| Comparator Or Baseline | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine (1 methyl group); 7-methyl-[1,2,4]triazolo[4,3-a]pyridine (1 methyl group) |
| Quantified Difference | 3 vs 1 methyl group |
| Conditions | Structural analysis based on chemical formula and IUPAC nomenclature |
Why This Matters
The degree of methylation profoundly affects lipophilicity (cLogP), steric bulk, and electron density, all of which are key parameters in drug design and molecular recognition [1].
- [1] Bavetsias, V., et al. "Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor." MedChemComm 5.12 (2014): 1852-1857. View Source
